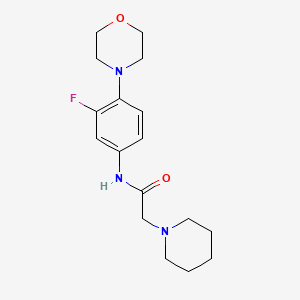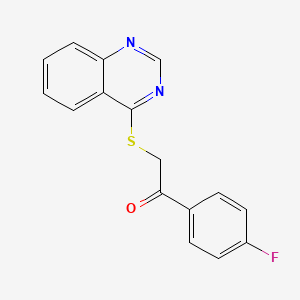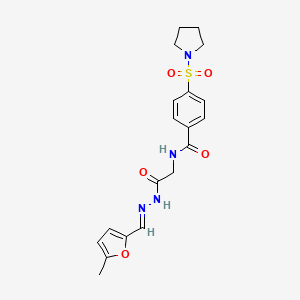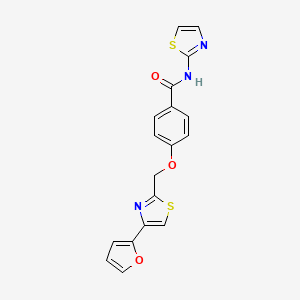
N-(3-氟-4-吗啉基苯基)-2-哌啶基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
科学研究应用
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
Target of Action
The primary target of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide interacts with its target, the DNA Gyrase enzyme, by inhibiting its activity . This inhibition prevents the enzyme from introducing the necessary supercoils into the bacterial DNA, thereby halting the DNA replication process . As a result, the bacteria are unable to reproduce, leading to their eventual death .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme disrupts the DNA replication process, which is a part of the larger biochemical pathway of bacterial cell division . By halting this pathway, N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide prevents the bacteria from reproducing and spreading .
Pharmacokinetics
Based on its structural similarity to linezolid , it can be inferred that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Linezolid is well-absorbed after oral administration, widely distributed throughout the body, metabolized by the liver, and excreted in both urine and feces
Result of Action
The result of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide’s action is the inhibition of bacterial growth and reproduction . By preventing the bacteria from replicating their DNA, the compound effectively halts the spread of the bacteria, leading to a decrease in the number of bacterial cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-4-nitroaniline with morpholine to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
相似化合物的比较
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide.
N-(3-fluoro-4-morpholinophenyl)acetamide: A structurally similar compound with different functional groups.
Linezolid: An antibiotic with a similar morpholine ring structure.
Uniqueness
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is unique due to its combination of a fluorine atom, morpholine ring, and piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
属性
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-15-12-14(4-5-16(15)21-8-10-23-11-9-21)19-17(22)13-20-6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAURUCURCCSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)

![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2443416.png)

![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)


![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)
![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)
![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)
